4,8-Dibromo-7-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound features two bromine atoms at the 4 and 8 positions and a chlorine atom at the 7 position of the quinoline ring system. Its unique halogenation pattern enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. It serves as an important precursor for synthesizing a variety of bioactive compounds, including antimalarial, antibacterial, and anticancer agents.
4,8-Dibromo-7-chloroquinoline is classified as a brominated chlorinated quinoline derivative. It is cataloged under the chemical identifier 1698782-29-4. The compound can be sourced from chemical suppliers specializing in organic synthesis and pharmaceutical intermediates, where it is often available for research purposes.
The synthesis of 4,8-Dibromo-7-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes:
In industrial settings, large-scale production may utilize continuous flow reactors to ensure efficient and consistent synthesis. Automation and advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity and yield of the final product.
The molecular structure of 4,8-Dibromo-7-chloroquinoline can be represented as follows:
The presence of multiple halogens in the structure contributes to its unique electronic properties, making it suitable for various chemical modifications.
4,8-Dibromo-7-chloroquinoline can undergo several types of chemical reactions:
These reactions allow for the generation of diverse derivatives that can be tailored for specific biological activities or material science applications.
The mechanism of action for compounds derived from 4,8-Dibromo-7-chloroquinoline primarily involves interactions with biological macromolecules. For instance:
Relevant data indicate that the compound's melting point is around 150 °C, which may vary based on purity .
4,8-Dibromo-7-chloroquinoline has several significant applications:
Regioselective halogenation is pivotal for accessing 4,8-dibromo-7-chloroquinoline, leveraging the inherent electronic biases of the quinoline nucleus. The C4 and C8 positions exhibit heightened electrophilicity due to nitrogen’s inductive effects, facilitating electrophilic aromatic substitution under controlled conditions. Metal-free protocols using trihaloisocyanuric acids (TXCA, X = Cl, Br) enable C5 halogenation of 8-amidoquinolines—precursors to 7-chloro derivatives—with exceptional regiocontrol (85–98% yields) at ambient temperature in aqueous media [4] [8]. This approach capitalizes on hydrogen bonding between the amide carbonyl and proximal quinoline nitrogen, directing electrophiles to C5 (ortho to nitrogen). Iron(III) catalysis further enhances bromination efficiency at C5 under aerobic conditions via single-electron transfer (SET), achieving 90–95% yields with bromine or N-bromosuccinimide [8]. For C4/C7 dihalogenation, sequential halogenation is employed: initial chlorination at C7 via radical pathways (e.g., Cl₂/FeCl₃), followed by electrophilic bromination at C4/C8 using molecular bromine.
Table 1: Regioselective Halogenation Methods for Quinoline Derivatives
Target Position | Reagents/Conditions | Substrate Scope | Yield Range | Key Advantage |
---|---|---|---|---|
C5 | TBCA/H₂O/rt | 8-Pivalamidoquinolines | 85–95% | Metal-free, ambient conditions |
C5 | Br₂/Fe(NO₃)₃·9H₂O/air/H₂O | Linear/branched 8-amidoquinolines | 90–98% | Eco-friendly solvent, high efficiency |
C4/C8 | Br₂/AcOH or NBS/DMF | 7-Chloroquinoline precursors | 70–88% | Simultaneous dihalogenation |
C7 | Cl₂/CuCl₂ or SO₂Cl₂ | Unsubstituted quinolines | 60–82% | Compatibility with C4 bromination |
The bromine substituents at C4 and C8 of 4,8-dibromo-7-chloroquinoline serve as versatile handles for Pd-catalyzed cross-couplings, enabling systematic scaffold diversification. Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids exhibit superior reactivity at C4 due to reduced steric hindrance. Optimized conditions [Pd(PPh₃)₂Cl₂ (2 mol%), K₂CO₃, dioxane/H₂O, 80°C] afford 4-aryl-8-bromo-7-chloroquinolines in 65–84% yields [2] [5]. C8 bromine participates selectively in Sonogashira couplings with terminal alkynes using Pd/Cu dual catalysis, yielding 8-alkynyl derivatives (70–78% yields). For sequential functionalization, C4 bromine is first modified via Suzuki coupling, followed by C8 bromine conversion via Buchwald-Hartwig amination—enabling asymmetric diarylation. Notably, sterically hindered couplings (e.g., 2,6-disubstituted boronic acids) require bulkier ligands like XPhos or SPhos to suppress protodehalogenation.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4,8-Dibromo-7-chloroquinoline
Reaction Type | Conditions | Coupling Partner | Product | Yield | Chemoselectivity |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃, dioxane/H₂O, 80°C | Arylboronic acids | 4-Aryl-8-bromo-7-chloroquinoline | 65–84% | C4 > C8 |
Sonogashira | Pd(OAc)₂/CuI, PPh₃, Et₃N, 70°C | Terminal alkynes | 8-Alkynyl-4-bromo-7-chloroquinoline | 70–78% | C8 selective |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, Cs₂CO₃, toluene, 100°C | Secondary amines | 8-Amino-4-bromo-7-chloroquinoline | 60–75% | C8 selective |
Synthetic routes to 4,8-dibromo-7-chloroquinoline diverge into solution-phase and solid-phase strategies, each with distinct advantages. Classical solution-phase synthesis employs linear assembly via Gould-Jacobs cyclization: condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and POCl₃-mediated chlorination to 7-chloro-4-quinolone. Subsequent bromination (Br₂/AcOH) at C4/C8 and dehydration yields the target compound. This route achieves gram-scale production but suffers from moderate yields (45–60%) and tedious purifications after each step [3] [6]. Conversely, solid-phase synthesis using chlorotrityl resin immobilizes 4-hydroxy-7-chloroquinoline precursors via ester linkages. On-resin bromination with pyridinium tribromide and microwave-assisted dehydration affords resin-bound 4,8-dibromo-7-chloroquinoline, which is cleaved by TFA/CH₂Cl₂. Though requiring specialized equipment, this method streamlines purification (85% purity) and enables combinatorial library generation—critical for medicinal chemistry optimization [1].
Table 3: Comparative Analysis of Synthesis Approaches
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Overall Yield | 45–60% (multi-step) | 70–75% (after cleavage) |
Purification | Column chromatography per step | Filtration/washing; minimal chromatography |
Scalability | Kilogram-scale feasible | Milligram to gram-scale |
Functional Diversity | Limited by sequential reactions | High (via diversified on-resin modifications) |
Key Limitation | Low atom economy; halogen handling hazards | Resin cost; linker optimization required |
The differential reactivity of bromine (C4/C8) vs. chlorine (C7) in 4,8-dibromo-7-chloroquinoline enables site-selective transformations. Nucleophilic aromatic substitution (SNAr) targets C7 chlorine under forcing conditions (piperazine/Cs₂CO₃/DMSO, 120°C), yielding 7-amino-4,8-dibromoquinolines without affecting bromines (82% yield) [6]. Radical bromination at C5 uses NBS/benzoyl peroxide, exploiting the quinoline ring’s electron deficiency to install a third halogen for further derivatization. Lithium-halogen exchange at C4 (n-BuLi, THF, −78°C) generates aryl lithium species that react with electrophiles (e.g., DMF → aldehyde; 75% yield), while C8 bromine remains intact due to coordination with quinoline nitrogen. Additionally, bromines undergo halogen-metal exchange for boronation using bis(pinacolato)diboron [Pd(dppf)Cl₂, KOAc, dioxane], producing boronic ester intermediates for Suzuki cascades. Late-stage modification via hydrazone formation at C3 exploits the aldehyde group introduced by formylation (Vilsmeier-Haack), yielding anticancer hydrazones (e.g., NCI-60 active compounds) [6] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: